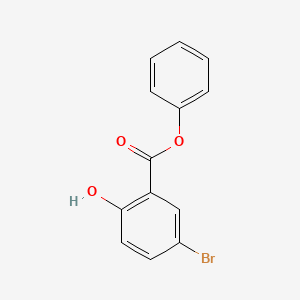

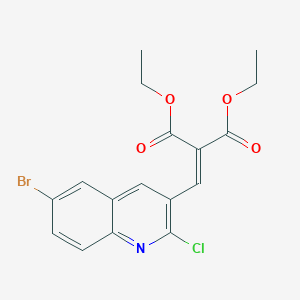

![molecular formula C11H14O4 B3183790 Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester CAS No. 103258-64-6](/img/structure/B3183790.png)

Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester

货号 B3183790

CAS 编号:

103258-64-6

分子量: 210.23 g/mol

InChI 键: LKOAIGPTJQFKBQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester” is a chemical compound with the molecular formula C11H14O4. It is related to the family of phenoxy herbicides, which are chemicals developed as commercially important herbicides, widely used in agriculture . They share the part structure of phenoxyacetic acid .

Molecular Structure Analysis

The molecular weight of “Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester” is 210.23 g/mol. The SMILES string representation of the molecule is OCC1=CC=C(OCC(O)=O)C=C1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester” are not fully detailed in the search results. It is known that the compound has a molecular weight of 210.23 g/mol and its empirical formula is C11H14O4 .属性

CAS 编号 |

103258-64-6 |

|---|---|

产品名称 |

Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester |

分子式 |

C11H14O4 |

分子量 |

210.23 g/mol |

IUPAC 名称 |

ethyl 2-[4-(hydroxymethyl)phenoxy]acetate |

InChI |

InChI=1S/C11H14O4/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6,12H,2,7-8H2,1H3 |

InChI 键 |

LKOAIGPTJQFKBQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)COC1=CC=C(C=C1)CO |

规范 SMILES |

CCOC(=O)COC1=CC=C(C=C1)CO |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

To a mixture of 2.00 g of p-hydroxybenzyl alcohol, 3.23 g of ethyl bromoacetate, 2.45 g of anhydrous potassium carbonate and 15 ml of N,N-dimethylformamide was added tetra-n-butylammonium bromide in a catalytic amount. The mixture was stirred at room temperature for 3 hours. The reaction mixture was diluted with ethyl acetate and insoluble matters were filtered off. The filtrate was washed with an aqueous sodium hydroxide solution and water, in this sequence. After drying over anhydrous magnesium sulfate, the solvent was distilled off. The residue was applied to silica gel column chromatography. Elution with a solvent mixture of hexane-ethyl acetate (3:2) gave 2.16 g of oily ethyl [p-(hydroxymethyl)phenoxy]acetate.

Synthesis routes and methods II

Procedure details

To a 500 mL round bottomed flask with a stirring bar and an argon inlet was added 4-hydroxybenzyl alcohol (7.50 g, 60.42 mmol), Cs2CO3 (29.53 g, 90.63 mmol), DMF (100 mL), and ethyl bromoacetate (11.09 g, 66.46 mmol). This mixture was stirred at ambient temperature for 2 h. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was partitioned between EtOAc and water. The layers were separated and the organic phase was washed with two additional portions of water. Drying (MgSO4), filtration and removal of the solvent in vacuo, gave an oil. This material was chromatographed on 250 g of silica gel using 1:1 EtOAc-hexane as eluant. There was obtained ethyl 2-(4-hydroxymethyl-phenoxy)acetate 35-4 (7.47 g, 59%) as an oil. 1H NMR (CDCl3): δ 1.29 (t, J=7 Hz, 3H), 2.07 (br s, 1H), 4.26 (q, J=7 Hz, 2H), 4.58 (s, 2H), 4.60 (s, 2H), 6.88 (d, J=9 Hz, 2H), 7.27 (d, J=9 Hz, 2H).

Yield

59%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

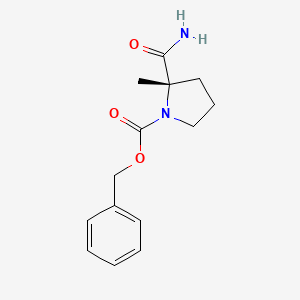

![4-Bromo-2-methylbenzo[d]thiazol-5-amine](/img/structure/B3183711.png)